molecular formula C4H6Cl2O B1365775 2-Chloro-2-methylpropanoyl chloride CAS No. 13222-26-9

2-Chloro-2-methylpropanoyl chloride

Cat. No.: B1365775
CAS No.: 13222-26-9
M. Wt: 140.99 g/mol
InChI Key: DTZKVZKYSZUBAG-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropanoyl chloride is a versatile organochlorine compound that serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research . Its molecular structure features both a highly reactive acyl chloride group (-C(=O)Cl) and an alkyl chloride on the same carbon atom, making it a unique bifunctional reagent for introducing the 2-chloro-2-methylpropanoyl moiety into target molecules . This compound is primarily used as a key starting material in nucleophilic acyl substitution reactions. Its acyl chloride group reacts readily with amines to form amides and with alcohols to form esters. The resulting compounds, which retain the alkyl chloride functional group, can undergo further synthetic transformations. The chlorine atom on the tertiary carbon is relatively labile, allowing the molecule to act as an alkylating agent or to facilitate the formation of new carbon-carbon bonds in coupling reactions. As such, this compound is a powerful building block for the synthesis of more complex structures, including potential pharmaceutical agents, agrochemicals, and functionalized polymers. Researchers value it for its ability to rapidly increase molecular complexity in a single step. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKVZKYSZUBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459343
Record name 2-chloroisobutyryl chloride
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Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13222-26-9
Record name 2-Chloro-2-methylpropanoyl chloride
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Record name 2-chloroisobutyryl chloride
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Record name 2-Chloro-2-methylpropanoyl chloride
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Advanced Synthetic Methodologies for 2 Chloro 2 Methylpropanoyl Chloride

Chemo-selective Synthesis Strategies for 2-Chloro-2-methylpropanoyl Chloride

Chemo-selectivity in the synthesis of this compound is paramount to maximize yield and purity by minimizing the formation of byproducts. This is achieved by carefully selecting reactants and controlling reaction conditions.

The choice of starting material fundamentally dictates the chlorination strategy. Common precursors include 2-chloro-2-methylpropanoic acid and isobutyryl chloride (2-methylpropanoyl chloride). smolecule.comwikipedia.org

From 2-Chloro-2-methylpropanoic Acid: A prevalent method involves the reaction of 2-chloro-2-methylpropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.com The use of thionyl chloride is common, yielding this compound along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

From Isobutyryl Chloride: An alternative pathway is the direct α-chlorination of isobutyryl chloride. This reaction requires specific conditions to ensure the chlorine atom is added to the tertiary carbon adjacent to the carbonyl group, rather than other positions.

From 2-Methylpropanoic Acid: Direct chlorination of 2-methylpropanoic acid can also yield the desired product, though this often requires more stringent control to achieve both chlorination at the α-position and conversion of the carboxylic acid to the acyl chloride. smolecule.com

Catalysts and reaction parameters such as temperature and reactant stoichiometry are critical for controlling the reaction's selectivity and rate.

In syntheses starting from carboxylic acids, organic alkali catalysts are sometimes employed; however, these can present challenges in separation from the reaction mixture, potentially lowering catalyst utilization and complicating purification. google.com For related acyl chlorides, inorganic salt catalysts like calcium fluoride (B91410) have been utilized to facilitate the reaction between a precursor and thionyl chloride, demonstrating a route that can improve reaction efficiency and yield under specific conditions. patsnap.comgoogle.com

Temperature and reactant ratios are powerful tools for controlling selectivity. For instance, in reactions of 2-aryl-2-bromo-cycloketones, lower temperatures have been shown to favor nucleophilic substitution, while higher temperatures favor rearrangement reactions, illustrating a general principle of temperature-dependent pathway selection. rsc.org A similar approach can be applied to the synthesis of this compound, where precise temperature control can minimize side reactions. Patent literature for similar compounds demonstrates that adjusting the molar ratio of the chlorinating agent to the starting acid directly impacts the final yield. google.com

Table 1: Effect of Reaction Parameters on Acyl Chloride Yield (Illustrative Data Based on Related Processes)
Molar Ratio (Thionyl Chloride : Carboxylic Acid)Reaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
1.2 : 1705~75 google.com
2.0 : 170684 google.com
2.5 : 1705~90 google.com
2.0 : 1506~78 google.com
2.0 : 1906~88 google.com

Process Optimization and Scalability Studies for this compound Production

Translating a laboratory-scale synthesis to an industrial process requires significant optimization to ensure efficiency, safety, and cost-effectiveness.

Continuous flow chemistry offers substantial advantages over traditional batch processing for the synthesis of reactive intermediates like acyl chlorides. mdpi.com By using a system of pumps and reactors, reactants are continuously mixed and reacted, allowing for superior control over parameters like temperature and reaction time. This enhanced control is particularly beneficial for highly exothermic chlorination reactions, as the high surface-area-to-volume ratio in flow reactors facilitates rapid heat dissipation, improving safety and reducing byproduct formation. researchgate.net

While specific literature on the continuous flow synthesis of this compound is limited, the principles have been successfully applied to the synthesis of other sulfonyl and acyl chlorides. mdpi.comresearchgate.net Such a process would involve pumping the starting material and chlorinating agent into a heated reaction coil or microreactor, followed by in-line purification, potentially leading to higher yields and purity. mdpi.com

Industrial production of acyl chlorides often relies on robust, scalable protocols optimized for high throughput and purity. google.com A typical industrial process for a compound like this compound involves several key stages:

Reaction: The reaction is carried out in a large, stirred-glass or corrosion-resistant reactor. An excess of the chlorinating agent, such as thionyl chloride, is often used to drive the reaction to completion. google.com

Purification: After the reaction, the crude product is purified, most commonly via vacuum distillation (rectification). google.com This step is crucial for removing unreacted starting materials, the excess chlorinating agent, and any high-boiling byproducts.

Table 2: Typical Industrial Process Parameters for Acyl Chloride Synthesis via Chlorination
ParameterTypical RangePurposeReference
Reactant Molar Ratio (Chlorinating Agent:Acid)1.4:1 to 3.0:1Ensure complete conversion of the starting material. google.com
Reaction Temperature50 - 100 °COptimize reaction rate while minimizing byproduct formation. google.com
Reaction Time3 - 8 hoursAllow the reaction to proceed to completion. google.com
Purification MethodVacuum DistillationSeparate the pure product from reactants and byproducts. google.com
Target Purity> 99%Meet quality specifications for subsequent synthetic steps. google.com

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. A key metric for evaluating the "greenness" of a process is the E-factor (Environmental Factor), which measures the mass ratio of waste generated to the desired product. An ideal E-factor is 0. gcande.org

The conventional synthesis using thionyl chloride has a suboptimal atom economy and generates corrosive byproducts (HCl and SO₂). Green chemistry approaches focus on several areas:

Alternative Reagents: Research into alternative, less hazardous chlorinating agents is a primary goal. While highly effective, reagents like thionyl chloride and oxalyl chloride pose significant handling risks and contribute to waste streams.

Solvent Selection: The ideal solvent is non-toxic, readily available, and easily recyclable. While many organic reactions require organic solvents, exploring synthesis in greener solvents or even in water is a key objective of green chemistry. For instance, the synthesis of sulfonyl chlorides has been successfully demonstrated in water using an oxone-KX system, providing a potential model for developing greener acyl chloride syntheses. rsc.org

Process Intensification: Adopting continuous flow processes aligns with green chemistry principles by improving energy efficiency, reducing reactor size, and minimizing waste generation compared to large-scale batch reactors. mdpi.com

By focusing on these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Solvent Selection and Minimization

The choice of solvent in the synthesis of this compound is critical, as it influences reaction rates, facilitates heat transfer, and aids in product separation. However, from a green chemistry perspective, the ideal scenario is to minimize or eliminate solvent use altogether. When a solvent is necessary, the selection process weighs factors like reaction compatibility, environmental impact, and ease of recovery.

Commonly, non-polar organic solvents are employed in the synthesis of acyl chlorides. chemicalbook.com Solvents such as dichloromethane (B109758) (CH₂Cl₂), hexane (B92381), or toluene (B28343) have been utilized. chemicalbook.comorgsyn.org Dichloromethane, for instance, is effective at dissolving the starting materials and is relatively inert under the reaction conditions. orgsyn.org Non-polar solvents like hexane and toluene can be advantageous for allowing the easy removal of inorganic salts or amine salts that might be formed during the reaction, simplifying the workup process. chemicalbook.com

However, many conventional solvents, particularly chlorinated ones like dichloromethane, are coming under increased regulatory pressure due to their environmental persistence and potential health impacts. The focus of advanced methodologies is to shift towards greener alternatives or solvent-free conditions. While specific research on green solvents for this particular compound is limited, general principles of green chemistry advocate for solvents with lower toxicity, biodegradability, and derivation from renewable resources.

Minimizing the volume of solvent used is another key strategy. This can be achieved by optimizing reaction concentrations or by employing techniques like slurry reactions where the reactants are only partially dissolved. In some cases, one of the liquid reactants, such as an excess of the chlorinating agent (e.g., thionyl chloride), can also function as the solvent, eliminating the need for an additional substance. google.com The ultimate goal is to reduce the process mass intensity (PMI), a key metric in green chemistry that quantifies the total mass of materials used to produce a kilogram of product. gcande.org

Table 1: Comparison of Solvents in Acyl Chloride Synthesis This table provides a general comparison of solvents that could be considered for the synthesis of this compound, based on principles of acyl chloride synthesis.

Solvent Role in Synthesis Green Chemistry Considerations
Dichloromethane Common solvent for dissolving reactants. orgsyn.org Effective but is a volatile organic compound (VOC) and environmentally persistent.
Hexane / Toluene Non-polar solvents that aid in the removal of salt by-products. chemicalbook.com Flammable, petroleum-derived, and associated with toxicity (especially toluene).
Thionyl Chloride Can act as both reagent and solvent. google.com Eliminates the need for an additional solvent, but requires careful handling and removal of excess.

By-product Management and Waste Reduction

Effective management of by-products is a cornerstone of modern, sustainable chemical synthesis. The choice of chlorinating agent for converting 2-chloro-2-methylpropanoic acid to its acyl chloride directly dictates the type and quantity of waste generated.

Traditional reagents like phosphorus pentachloride (PCl₅) are now less favored because they generate non-volatile phosphorus-based by-products, such as phosphorous acid, which are difficult to separate from the product and pose significant disposal challenges. google.com

More advanced and cleaner methods utilize reagents that produce only gaseous by-products.

Thionyl Chloride (SOCl₂): This is a widely used reagent that reacts with carboxylic acids to produce the desired acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. google.com These gaseous by-products can be easily removed from the reaction mixture and neutralized in a scrubber, simplifying the product purification process.

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride also offers a significant advantage in by-product management. wikipedia.org Its reaction with a carboxylic acid yields the acyl chloride plus three volatile by-products: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). chemicalbook.comwikipedia.org The entirely gaseous nature of these by-products simplifies the workup, often requiring only evaporation to isolate the crude product. chemicalbook.com

However, the use of oxalyl chloride is not without its own challenges. The reaction is often catalyzed by N,N-dimethylformamide (DMF), which can decompose to form dimethylcarbamoyl chloride, a potent carcinogen. wikipedia.org Therefore, advanced synthetic protocols must account for the potential formation of this hazardous impurity and implement strategies for its management or avoidance.

Table 2: By-products of Common Chlorinating Agents

Chlorinating Agent Starting Carboxylic Acid Primary By-products State of By-products Purification & Waste Management Implications
Thionyl Chloride (SOCl₂) R-COOH SO₂ + HCl Gaseous Simple removal from reaction mixture; requires off-gas scrubbing. google.com
Oxalyl Chloride ((COCl)₂) R-COOH CO + CO₂ + HCl Gaseous Very simple workup, often just evaporation. chemicalbook.comwikipedia.org Potential for hazardous catalyst-derived impurities. wikipedia.org

Elucidating Reaction Mechanisms and Kinetics of 2 Chloro 2 Methylpropanoyl Chloride

Nucleophilic Acyl Substitution Pathways of 2-Chloro-2-methylpropanoyl Chloride

The most characteristic reaction of acyl chlorides is nucleophilic acyl substitution. This process occurs via a two-step mechanism: nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgchemguide.co.ukchemguide.co.uk

The reaction of this compound with various nucleophiles follows the general addition-elimination pathway, though the specific conditions and intermediates can vary.

Alcohols: Alcohols act as neutral nucleophiles that attack the electrophilic carbonyl carbon of this compound. The reaction is typically rapid and exothermic, producing an ester and hydrogen chloride gas. libretexts.orgchemguide.co.uk The mechanism involves the initial nucleophilic attack by the alcohol's oxygen atom, followed by deprotonation of the resulting oxonium ion and elimination of the chloride ion.

Amines: Primary and secondary amines are potent nucleophiles that react vigorously with this compound to form amides. chemguide.co.uk The mechanism is analogous to that with alcohols, with the nitrogen atom acting as the nucleophile. chemguide.co.uk Due to the basicity of amines, a second equivalent is often required to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. chemguide.co.uk

Enolates: Enolate ions, being carbon-based nucleophiles, can react with this compound in an acylation reaction to form β-dicarbonyl compounds. Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. libretexts.org However, reactions with acyl chlorides typically favor C-acylation, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com The reaction proceeds via the standard nucleophilic acyl substitution mechanism.

Table 1: Products of Nucleophilic Acyl Substitution with this compound

NucleophileGeneral StructureProduct ClassSpecific Product Example (with Ethanol/Ethylamine)
AlcoholR-OHEsterEthyl 2-chloro-2-methylpropanoate
AmineR-NH2AmideN-Ethyl-2-chloro-2-methylpropanamide
Enolate[R2C=CR-O]-β-Dicarbonyl Compound(Varies depending on enolate structure)

The reactivity of this compound in nucleophilic acyl substitution reactions is significantly influenced by both steric and electronic factors.

Steric Effects: The presence of two methyl groups on the α-carbon, adjacent to the carbonyl group, introduces considerable steric hindrance. utwente.nl This bulkiness can impede the approach of the nucleophile to the carbonyl carbon, potentially slowing the rate of the initial addition step compared to less substituted acyl chlorides like ethanoyl chloride. libretexts.org Bulky nucleophiles will experience a more pronounced decrease in reaction rate due to increased steric repulsion in the transition state leading to the tetrahedral intermediate. nih.gov

Electronic Effects: The molecule's reactivity is also governed by powerful electronic effects. The chlorine atom of the acyl chloride group is a good leaving group, which facilitates the elimination step of the substitution reaction. libretexts.org Furthermore, both the acyl chloride's chlorine and the α-chloro substituent are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This inductive destabilization of the ground state outweighs the poor resonance stabilization from the chlorine atom, making acyl chlorides highly reactive. libretexts.org

Electrophilic Acylation Reactions Involving this compound

This compound can serve as an acylating agent in electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation.

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound reacts with aromatic compounds (arenes) to form aryl ketones. wikipedia.orglibretexts.org The reaction mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This coordination facilitates the departure of the chloride, generating a highly reactive electrophile known as an acylium ion. alexandonian.comkhanacademy.org This 2-chloro-2-methylpropanoyl cation is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. libretexts.org The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). Finally, deprotonation of the arenium ion restores aromaticity and yields the final ketone product. libretexts.orgmasterorganicchemistry.com

The position of acylation on a substituted aromatic ring is directed by the nature of the substituent already present.

Regioselectivity: Electron-donating groups (activating groups) on the aromatic ring direct the incoming acyl group to the ortho and para positions. Conversely, electron-withdrawing groups (deactivating groups) direct it to the meta position. alexandonian.com Due to the significant steric bulk of the 2-chloro-2-methylpropanoyl group, substitution at the para position is often favored over the ortho position to minimize steric hindrance.

Catalytic Influences: Lewis acids are essential catalysts for Friedel-Crafts acylation. rsc.orgnih.gov Aluminum chloride is commonly used, but other catalysts like iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be employed. masterorganicchemistry.comnih.gov The catalyst must be used in stoichiometric amounts or greater because it forms a complex with the product ketone, rendering it inactive. organic-chemistry.org The choice of catalyst and solvent can influence the reaction rate and, in some cases, the regioselectivity of the acylation.

Table 2: Influence of Aromatic Substituents on Friedel-Crafts Acylation

Substituent on AreneClassificationDirecting EffectEffect on Reaction Rate
-OCH₃ (Methoxy)ActivatingOrtho, ParaIncreases
-CH₃ (Methyl)ActivatingOrtho, ParaIncreases
-Cl (Chloro)DeactivatingOrtho, ParaDecreases
-NO₂ (Nitro)DeactivatingMetaStrongly Decreases

Radical Reactions and Degradation Pathways of this compound

Under conditions of high heat or ultraviolet (UV) light, this compound can undergo homolytic bond cleavage to form radical intermediates. utexas.edulibretexts.org The carbon-chlorine bonds are generally the weakest points for such cleavage.

The degradation can proceed via a radical chain reaction, which consists of three phases:

Initiation: The initial formation of radicals. This would most likely involve the homolytic cleavage of the C-Cl bond at the tertiary α-carbon, as tertiary radicals are more stable than primary or secondary radicals. lumenlearning.com (CH₃)₂C(Cl)COCl + energy → (CH₃)₂C(•)COCl + Cl•

Propagation: A radical reacts with a stable molecule to form a new radical. libretexts.org The initially formed radicals can abstract atoms from other molecules or add to unsaturated systems, propagating the chain.

Termination: Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.org This can happen in various ways, such as the combination of two carbon-centered radicals or a carbon radical with a chlorine radical.

The specific products of these degradation pathways can be complex and varied, depending on the reaction conditions and the presence of other reactive species.

Chlorine Atom-Initiated Reactions and Their Mechanisms

The initiation of reactions by chlorine atoms with this compound primarily involves the abstraction of a hydrogen atom from the methyl groups. Theoretical studies have identified six potential channels for these hydrogen abstraction reactions. The primary products of these reactions are radical species that can undergo further transformations in the atmosphere.

The most favorable reaction pathway is the abstraction of a hydrogen atom, leading to the formation of a stable radical. The subsequent reactions of this radical are critical in determining the ultimate degradation products of this compound.

Atmospheric Degradation Mechanisms and Kinetics

Once released into the atmosphere, this compound is subject to degradation, primarily initiated by chlorine atoms, especially in marine and coastal areas where chlorine atom concentrations can be significant. The kinetics of these reactions determine the atmospheric lifetime of the compound.

The degradation mechanism involves a series of reactions following the initial chlorine atom-initiated hydrogen abstraction. The resulting alkyl radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then undergo further reactions with other atmospheric species, such as nitrogen oxides (NOx), leading to the formation of various degradation products.

Theoretical and Experimental Correlation of Kinetic Parameters

A critical aspect of understanding the atmospheric chemistry of this compound is the correlation between theoretically calculated and experimentally determined kinetic parameters. This correlation helps to validate the theoretical models and provides a more comprehensive understanding of the reaction dynamics.

Theoretical calculations, such as those using Density Functional Theory (DFT) and Coupled Cluster methods, can provide detailed information about the potential energy surface of the reaction, including the energies of reactants, products, and transition states. This information can then be used to calculate rate constants using theories like Transition State Theory (TST).

Parameter Theoretical Value Experimental Value Reference
Rate Constant (k) Varies with method Typically in the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.govcopernicus.org
Activation Energy (Ea) Calculated from PES Determined from temperature-dependent studies researchgate.net

Computational Chemistry Approaches to the Reaction Dynamics of this compound

Computational chemistry provides powerful tools for investigating the reaction dynamics of this compound at a molecular level. These methods offer insights that are often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. In the context of this compound, DFT has been employed to investigate the mechanisms of its reactions, particularly those initiated by chlorine atoms.

DFT calculations can be used to optimize the geometries of reactants, products, and transition states, as well as to calculate their energies. This information is crucial for mapping out the potential energy surface of a reaction and identifying the most likely reaction pathways. Various DFT functionals, such as B3LYP, M06-2X, and ωB97X-D, have been used to study the reactions of similar compounds, providing a balance between computational cost and accuracy.

Coupled Cluster Methods for Energetic and Structural Analysis

Coupled Cluster (CC) methods are high-level quantum chemistry techniques that provide very accurate results for the energies and structures of molecules. nih.govarxiv.orgaps.org While computationally more demanding than DFT, CC methods, such as CCSD(T), are often considered the "gold standard" for their accuracy. arxiv.org

For the study of this compound, Coupled Cluster methods can be used to refine the energetic information obtained from DFT calculations. This is particularly important for accurately determining reaction barriers and enthalpies, which are critical for calculating reliable kinetic data. The use of CC methods in conjunction with DFT provides a robust approach for studying the reaction dynamics of this compound.

Transition State Theory and Tunneling Effects

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. wikipedia.org TST assumes that a reaction proceeds through a high-energy intermediate known as the transition state, which is in a quasi-equilibrium with the reactants. wikipedia.org The rate of the reaction is then determined by the rate at which the transition state complex converts into products. wikipedia.org

For reactions involving the transfer of light atoms, such as hydrogen, quantum mechanical tunneling can play a significant role. Tunneling allows the reaction to proceed even if the system does not have enough energy to overcome the classical reaction barrier. wikipedia.org For the hydrogen abstraction reactions of this compound, it is important to consider tunneling effects, especially at lower temperatures, to obtain accurate rate constants. Computational models can incorporate tunneling corrections to provide a more complete picture of the reaction kinetics.

Computational Method Application in Studying this compound
Density Functional Theory (DFT) Geometry optimization, frequency calculations, and initial energetic analysis of reaction pathways.
Coupled Cluster (CC) Methods High-accuracy single-point energy calculations for refining reaction barriers and enthalpies.
Transition State Theory (TST) Calculation of reaction rate constants based on the properties of the transition state.
Tunneling Corrections Accounting for quantum mechanical effects in hydrogen abstraction reactions to improve the accuracy of calculated rate constants.

Table of Compounds

Compound Name Chemical Formula
This compound C₄H₆Cl₂O
Chlorine Cl
Nitrogen oxides NOx
Molecular oxygen O₂

Applications of 2 Chloro 2 Methylpropanoyl Chloride in Complex Molecule Synthesis

Role in Pharmaceutical and Agrochemical Intermediate Synthesis Utilizing 2-Chloro-2-methylpropanoyl Chloride

This compound is a key intermediate in the production of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. google.comrsc.orgresearchgate.net Its high reactivity makes it a suitable precursor for introducing the 2-chloro-2-methylpropanoyl moiety into larger molecules, which can then be further elaborated to yield the final target structures.

The derivatization of existing molecular scaffolds with this compound is a common strategy to access novel, biologically active compounds. This approach is particularly valuable in drug discovery and agrochemical research, where the introduction of the sterically hindered acyl group can significantly modulate the biological activity of a parent molecule.

A notable example is found in the synthesis of novel GCN2 (General Control Nonderepressible 2) inhibitors, which are under investigation for the treatment of cancer and other diseases. In the synthesis of a specific GCN2 inhibitor, N-(3-(2-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-5-methylpyrimidin-4-yl)-1H-indol-7-yl)-2-methyl-2-(pyrrolidin-1-yl)propanamide, this compound is used as a key reagent to introduce the propanamide side chain. google.comgoogle.com

While direct synthesis routes for many commercial agrochemicals using this compound are proprietary, the synthesis of related structures provides insight into its potential applications. For instance, the synthesis of pyrethroid insecticides often involves the esterification of a cyclopropane (B1198618) carboxylic acid derivative. google.comnih.govarkat-usa.org The structural motif of this compound makes it a plausible, albeit not explicitly documented in open literature, precursor for certain pyrethroid analogues. Similarly, phenoxy herbicides like 2,4-D are synthesized from chloroacetic acid and a substituted phenol, highlighting the utility of chlorinated acyl chlorides in this class of compounds. mt.govgoogle.comwho.intgoogle.com

Table 1: Examples of Biologically Active Compound Classes Synthesized Using this compound or Related Acyl Chlorides

Compound ClassSpecific Example/TargetRole of this compound
Pharmaceuticals GCN2 InhibitorsIntroduction of the 2-methyl-2-(pyrrolidin-1-yl)propanamide side chain
Agrochemicals (potential) Pyrethroid Insecticide AnaloguesPrecursor to the acid moiety
Agrochemicals (related) Phenoxy Herbicides (e.g., 2,4-D)Related chloro-acyl chlorides are key building blocks

The utility of this compound is often realized within the context of multi-step synthetic sequences. Its ability to participate in a variety of reactions allows for the construction of complex molecular frameworks.

One such strategy involves the Friedel-Crafts acylation of an aromatic substrate, followed by further transformations. For example, in the synthesis of photoinitiators for polymerization, this compound is reacted with an aromatic compound, such as 4-isopropenylbenzene, in the presence of a Lewis acid catalyst like aluminum chloride. mt.gov The resulting ketone can then be further modified, for instance, by hydroxylation, to yield the final photoinitiator. mt.gov

A detailed multi-step synthesis is exemplified in a patent for novel GCN2 inhibitors. google.comgoogle.com The general synthetic scheme involves the initial preparation of a complex indole-pyrimidine core, which is then coupled with the side chain derived from this compound. The key transformation is the acylation of an amino group on the indole (B1671886) ring with this compound, followed by nucleophilic substitution of the remaining chlorine atom with a cyclic amine like pyrrolidine. This sequence demonstrates the dual reactivity of the molecule, acting first as an acylating agent and then as an electrophile for the introduction of further functionality.

Table 2: Illustrative Multi-step Synthesis Involving this compound

StepReaction TypeSubstrateReagentProduct
1 Friedel-Crafts Acylation4-IsopropenylbenzeneThis compound , AlCl₃1-(4-Isopropenylphenyl)-2-chloro-2-methylpropan-1-one
2 Hydroxylation1-(4-Isopropenylphenyl)-2-chloro-2-methylpropan-1-oneWater/Base1-(4-Isopropenylphenyl)-2-hydroxy-2-methylpropan-1-one (Photoinitiator)
3 Amine AcylationSubstituted Indole-AmineThis compound N-(Indolyl)-2-chloro-2-methylpropanamide Intermediate
4 Nucleophilic SubstitutionN-(Indolyl)-2-chloro-2-methylpropanamide IntermediatePyrrolidineFinal GCN2 Inhibitor

Polymerization and Material Science Applications of this compound

In the realm of polymer science, this compound plays a crucial role as both a monomer functionalization agent and an initiator for controlled radical polymerization techniques. cmu.eduresearchgate.net

This compound can be used to introduce a reactive site for polymerization onto a monomer. This is particularly useful for preparing monomers that are not readily polymerizable on their own or for creating polymers with specific side-chain functionalities. The resulting functionalized monomer can then be polymerized using standard techniques.

A significant application of this compound in material science is its use as an initiator for Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a controlled/"living" polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

The chlorine atom in this compound can act as the initiating site for ATRP. This allows for the "grafting from" of polymer chains from surfaces that have been functionalized with this molecule. For example, silica (B1680970) nanoparticles can be treated with a silane (B1218182) coupling agent bearing a hydroxyl group, which is then esterified with this compound. The resulting initiator-functionalized nanoparticles can then be used to grow polymer brushes from their surface via ATRP. rsc.orgacs.org This technique is employed to create core-shell nanohybrids with tailored properties for applications in nanoelectronics, catalysis, and biomedicine.

Furthermore, this compound can be used to synthesize block copolymers. A polymer with a terminal hydroxyl group can be reacted with this compound to create a macroinitiator. This macroinitiator can then be used to initiate the polymerization of a second monomer, resulting in the formation of a block copolymer. researchgate.netdergipark.org.trdntb.gov.ua

Table 3: Polymerization Techniques Employing this compound

Polymerization TechniqueRole of this compoundResulting Polymer Architecture
Atom Transfer Radical Polymerization (ATRP) InitiatorWell-defined homopolymers, polymer brushes on surfaces
Sequential Polymerization To create a macroinitiatorBlock copolymers

This compound as an Acylating Reagent in Functional Group Transformations

The primary and most fundamental application of this compound in organic synthesis is as an acylating agent. rsc.org It readily reacts with a variety of nucleophiles to introduce the 2-chloro-2-methylpropanoyl group. The high reactivity of the acyl chloride functional group makes these reactions generally efficient and high-yielding. libretexts.orgchemguide.co.uk

Common functional group transformations involving this compound include the esterification of alcohols and the amidation of amines. rsc.org The reaction with alcohols proceeds readily to form the corresponding esters. commonorganicchemistry.comchemguide.co.ukuwimona.edu.jm Similarly, primary and secondary amines are acylated to produce amides. libretexts.orggoogle.com These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

This compound is also a key reagent in Friedel-Crafts acylation reactions. mt.govwho.intgoogle.comuni.edu In the presence of a Lewis acid catalyst, it can acylate aromatic and heterocyclic compounds to form ketones. The steric hindrance of the acylating agent can influence the regioselectivity of the reaction, particularly with substituted aromatic substrates.

Table 4: Functional Group Transformations Using this compound as an Acylating Reagent

Substrate TypeNucleophile ExampleProduct TypeGeneral Reaction Conditions
Alcohol EthanolEsterRoom temperature or gentle heating, often with a base (e.g., pyridine)
Amine (Primary) AnilineAmideRoom temperature or gentle heating, often with a base (e.g., pyridine)
Amine (Secondary) DiethylamineAmideRoom temperature or gentle heating, often with a base (e.g., pyridine)
Aromatic Compound BenzeneKetoneLewis acid catalyst (e.g., AlCl₃), inert solvent
Heterocycle FuranKetoneMilder Lewis acid catalyst (e.g., BF₃·OEt₂) to prevent polymerization

Ester and Amide Formation

Due to the presence of the highly reactive acyl chloride group, this compound is an effective reagent for the synthesis of esters and amides. cymitquimica.comsmolecule.com It reacts readily with nucleophiles such as alcohols and amines to form the corresponding ester or amide, respectively, with the concomitant release of hydrogen chloride. cymitquimica.com

The general reaction for ester formation involves the treatment of an alcohol with this compound, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced.

General Esterification Reaction: R-OH + (CH₃)₂C(Cl)COCl → (CH₃)₂C(Cl)COOR + HCl

Similarly, amides are synthesized by reacting an amine (primary or secondary) with the acyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov

General Amidation Reaction: R-NH₂ + (CH₃)₂C(Cl)COCl → (CH₃)₂C(Cl)CONHR + HCl

A specific example is the formation of 2-chloro-2-methylpropanamide, which can be synthesized by reacting this compound with ammonium (B1175870) hydroxide.

Interactive Table: Examples of Ester and Amide Formation

Reactant Product Reaction Type
Alcohol (R-OH) 2-Chloro-2-methylpropanoate Ester Esterification
Amine (R-NH₂) N-substituted-2-chloro-2-methylpropanamide Amidation
Ammonium Hydroxide 2-Chloro-2-methylpropanamide Amidation

Introduction of Branched Acyl Moieties

The unique branched structure of this compound allows for the introduction of a sterically demanding 2-chloro-2-methylpropanoyl group into a target molecule. smolecule.com This branched acyl moiety can be valuable in synthetic organic chemistry for several reasons:

Steric Shielding: The bulky group can influence the stereochemical outcome of subsequent reactions at nearby functional groups by sterically hindering one face of the molecule.

Modulation of Reactivity: The presence of the branched structure can alter the chemical and physical properties of the resulting molecule, including its reactivity and solubility.

Specific Reactivity Patterns: Its unique structure allows for reactivity patterns that are not observed with simpler, unbranched acyl chlorides like acetyl chloride, making it particularly useful in reactions involving sterically hindered substrates. smolecule.com

The introduction of this moiety is achieved through the acylation reactions described previously (ester and amide formation), where the (CH₃)₂C(Cl)CO- group is transferred to the nucleophile.

Stereoselective and Asymmetric Synthesis Involving this compound

The application of this compound in stereoselective and asymmetric synthesis is not extensively documented in publicly available research literature. While acyl chlorides, in general, are used in such syntheses, specific examples and detailed research findings for this particular compound are scarce.

Chiral Auxiliaries and Catalysts in this compound Reactions

There is limited information available regarding the use of this compound in combination with chiral auxiliaries or chiral catalysts to achieve stereoselective acylations. In principle, a chiral alcohol or amine could be acylated with this compound in a kinetic resolution protocol, or a prochiral substrate could be desymmetrized. However, specific and well-documented examples of such transformations are not readily found.

Diastereoselective and Enantioselective Transformations

Detailed research findings on the use of this compound to induce diastereoselective or enantioselective transformations are not widely reported. Such reactions would typically involve reacting the achiral acyl chloride with a chiral substrate, a chiral reagent, or in the presence of a chiral catalyst to favor the formation of one stereoisomer over others. The lack of published data suggests that this may not be a common application for this specific reagent, or that such research has not been widely disseminated.

Analytical and Spectroscopic Characterization of 2 Chloro 2 Methylpropanoyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products of 2-Chloro-2-methylpropanoyl Chloride

The transformation of this compound into its various derivatives, such as amides and esters, yields a diverse array of molecular structures. The unambiguous identification of these products relies on a combination of sophisticated spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide invaluable information regarding the molecular framework.

In the case of amide derivatives formed by reacting this compound with primary or secondary amines, the resulting N-substituted-2-chloro-2-methylpropionamides exhibit characteristic NMR signals. The chemical shifts and coupling patterns in the ¹H NMR spectra allow for the precise determination of the structure of the amine substituent. Similarly, ¹³C NMR provides detailed information on the carbon skeleton of these derivatives. For instance, in a study on the synthesis of N-(substituted phenyl)-2-chloroacetamides, a related class of compounds, the chemical shifts of the carbonyl carbon and the α-carbon were instrumental in confirming the structure of the products.

Table 1: Representative NMR Data for a Hypothetical Derivative

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
N-benzyl-2-chloro-2-methylpropionamide7.25-7.40 (m, 5H, Ar-H), 4.50 (d, 2H, -CH₂-), 1.70 (s, 6H, -C(CH₃)₂)170.5 (C=O), 137.0 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.6 (Ar-CH), 65.0 (-C(Cl)(CH₃)₂), 44.0 (-CH₂-), 30.5 (-CH₃)

This table presents hypothetical data for illustrative purposes, as specific literature values for this exact derivative were not available.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in the reaction products of this compound.

The most prominent feature in the IR spectra of these derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For amide derivatives, this band typically appears in the range of 1630-1680 cm⁻¹. The presence of the C-Cl bond can also be observed in the fingerprint region of the spectrum. For comparison, the related compound 2-chloro-2-methylpropane (B56623) exhibits characteristic C-Cl stretching vibrations between 580 and 780 cm⁻¹. cymitquimica.com

Raman spectroscopy offers complementary information. For instance, in the Raman spectrum of 2-chloro-2-methylpropane, distinct signals corresponding to C-C and C-Cl stretching modes are observed. nih.gov Similar characteristic peaks would be expected for its acyl chloride derivative and its products, aiding in their identification.

Mass Spectrometry (MS) for Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of newly synthesized compounds. When analyzing the reaction products of this compound, MS can confirm the successful incorporation of the 2-chloro-2-methylpropanoyl moiety.

The fragmentation pattern observed in the mass spectrum provides valuable structural clues. For example, in the mass spectrum of the related compound 2-chloro-2-methylpropane, a prominent peak corresponds to the tertiary butyl cation, formed by the loss of the chlorine atom. For derivatives of this compound, characteristic fragmentation patterns would involve the cleavage of the amide or ester bond, as well as the loss of the chlorine atom. GC-MS, which couples gas chromatography with mass spectrometry, is particularly useful for analyzing complex reaction mixtures, allowing for the separation and identification of individual components. researchgate.net

Chromatographic Methods for Purity Assessment and Separation of this compound and its Reaction Products

Chromatographic techniques are indispensable for both assessing the purity of this compound and its derivatives, and for isolating the desired products from reaction mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis and purification of organic compounds. The choice between these techniques often depends on the volatility and thermal stability of the analyte.

Given the reactive nature of acyl chlorides, GC analysis often requires derivatization to convert the analyte into a more stable compound. For instance, a method for the trace determination of chloroacetyl chloride involves derivatization prior to GC-FID analysis. Similar strategies could be applied to this compound.

HPLC is a versatile technique for the separation of a wide range of organic molecules. For the derivatives of this compound, reversed-phase HPLC is a common approach. A method for the separation of the related compound 2-chloro-2-methylpropanal utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com Similar conditions can often be adapted for the analysis of derivatives of this compound.

Table 2: General Chromatographic Conditions for Related Compounds

Technique Compound Type Stationary Phase Mobile Phase/Carrier Gas Detection Reference
GCAcyl Chlorides (after derivatization)Inert ColumnNitrogenFID nist.gov
HPLCAldehydesC18Acetonitrile/WaterUV/MS sielc.com
HPLCAmidesCellulose-basedNot SpecifiedNot Specified researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

When this compound reacts with a chiral amine or alcohol, the resulting product can exist as a mixture of diastereomers. If the starting material itself is chiral, a pair of enantiomers will be formed. Chiral chromatography is the primary method for separating these stereoisomers and determining the enantiomeric or diastereomeric excess.

Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including amides. researchgate.net The separation is typically achieved using HPLC. The development of a chiral separation method often involves screening different CSPs and mobile phase compositions to achieve optimal resolution.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-2-methylpropanoyl chloride in laboratory settings?

The compound is typically synthesized via chlorination of 2-methylpropanoic acid using reagents like N-chlorosuccinimide (NCS). A reported method yields 70% product with a boiling point of 58–59°C (80 mm Hg) and purity confirmed by NMR (δ 2.0 ppm, singlet) and IR spectroscopy (1772 cm⁻¹ for the carbonyl stretch) . Alternative routes may involve thionyl chloride (SOCl₂) under anhydrous conditions, though moisture control is critical to avoid hydrolysis .

Q. What safety protocols are essential for handling this compound?

Key precautions include:

  • Engineering controls : Use fume hoods and local exhaust ventilation to limit airborne exposure .
  • Personal protective equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile), safety goggles, and flame-resistant lab coats due to its flammability (H225) and corrosivity .
  • Emergency measures : Ensure access to eye-wash stations and emergency showers. Contaminated clothing must be removed immediately and decontaminated .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis. Moisture-sensitive storage is critical, as the compound reacts exothermically with water .

Advanced Research Questions

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

  • Structural analysis : NMR spectroscopy (¹H and ¹³C) identifies key signals (e.g., δ 2.0 ppm for methyl groups adjacent to the carbonyl) .
  • Purity assessment : Gas chromatography (GC) or HPLC coupled with mass spectrometry (GC-MS/LC-MS) detects impurities like residual acids or chlorinated byproducts.
  • Reactivity profiling : Kinetic studies using FTIR to monitor acyl chloride degradation under varying humidity levels .

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic acyl substitution?

The bulky 2-methyl group adjacent to the carbonyl reduces reactivity toward bulky nucleophiles (e.g., tertiary amines), favoring reactions with smaller nucleophiles (e.g., alcohols, primary amines). This steric effect is evidenced by slower reaction kinetics compared to less hindered acyl chlorides .

Q. What strategies mitigate side reactions during derivatization of this compound?

  • Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis.
  • Temperature control : Maintain reactions at 0–5°C to suppress thermal decomposition.
  • Catalytic additives : Pyridine or DMAP can scavenge HCl, accelerating reactions like esterification or amidation .

Q. How does this compound compare to structurally similar acyl chlorides in stability studies?

Accelerated stability testing under humid conditions (40°C/75% RH) shows rapid hydrolysis (>90% degradation in 24 hours), faster than non-chlorinated analogs. Stability improves significantly under argon, with <5% degradation over 30 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.